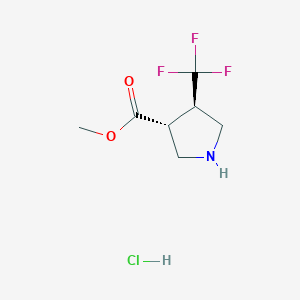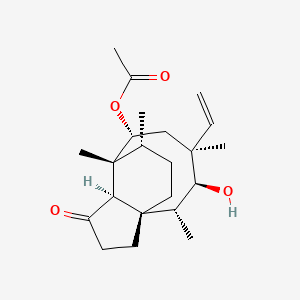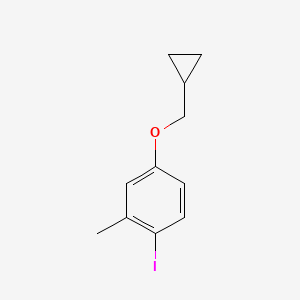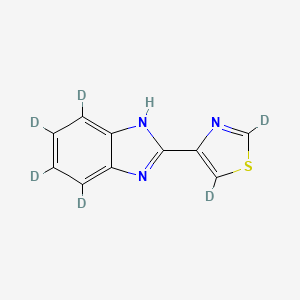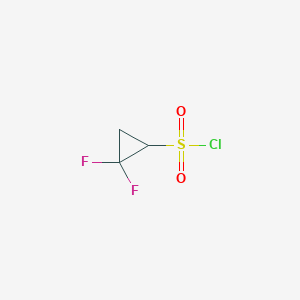
2,2-Difluorocyclopropane-1-sulfonyl chloride
Overview
Description
2,2-Difluorocyclopropane-1-sulfonyl chloride is a synthetic compound with the molecular formula C3H3ClF2O2S . It has gained considerable importance in various fields of industry and research. It is a derivative of 2-Fluorocyclopropanesulfonyl Chloride and is useful for the preparation of URAT1 inhibitors .
Molecular Structure Analysis
The InChI code for 2,2-Difluorocyclopropane-1-sulfonyl chloride is 1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2 . This indicates that the molecule consists of a three-carbon cyclopropane ring with two fluorine atoms attached to one of the carbons, and a sulfonyl chloride group attached to another carbon.Physical And Chemical Properties Analysis
The molecular weight of 2,2-Difluorocyclopropane-1-sulfonyl chloride is 176.57 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Applications in Organic Synthesis
2,2-Difluorocyclopropane-1-sulfonyl chloride has not been directly mentioned in the available literature. However, closely related compounds such as trifluoromethanesulfonyl chloride (CF3SO2Cl) are extensively used in organic synthesis. These compounds are pivotal in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. The electrophilic chlorination, exclusive to CF3SO2Cl, is particularly exploited for enantioselective chlorination, showcasing its utility in enhancing the complexity and functionality of organic molecules through selective transformations (Hélène Chachignon, H. Guyon, & D. Cahard, 2017).
Environmental Degradation Studies
Research on polyfluoroalkyl chemicals, which may include derivatives and compounds related to 2,2-Difluorocyclopropane-1-sulfonyl chloride, focuses on their environmental persistence and potential degradation pathways. These studies are critical for understanding the environmental fate, biodegradability, and potential transformation into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Health and Environmental Safety
The potential toxicological effects of perfluoroalkyl acids and their derivatives, including compounds similar in structure or function to 2,2-Difluorocyclopropane-1-sulfonyl chloride, have been studied. These compounds are known for their widespread use and persistence in the environment, necessitating a thorough understanding of their health risks. Current research suggests the need for further studies to evaluate their safety and impact, particularly concerning their developmental toxicity (C. Lau, J. Butenhoff, & J. M. Rogers, 2004).
Novel Fluorinated Alternatives
The transition towards using fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) includes compounds like 2,2-Difluorocyclopropane-1-sulfonyl chloride. These alternatives are being studied for their environmental releases, persistence, and potential exposure to biota and humans, aiming to find safer and less persistent options (Zhanyun Wang, I. Cousins, M. Scheringer, & K. Hungerbühler, 2013).
properties
IUPAC Name |
2,2-difluorocyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2S/c4-9(7,8)2-1-3(2,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHPDCUUOQBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorocyclopropane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
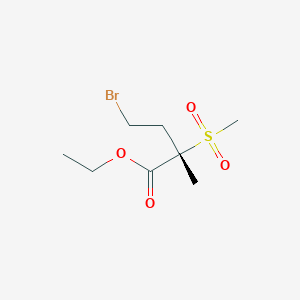
![(2S)-1-[(2S)-2-[[(1R)-1-Carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1436009.png)
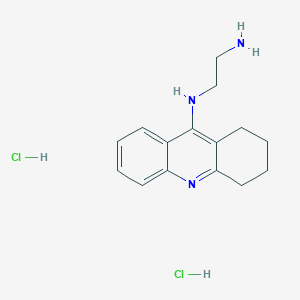
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
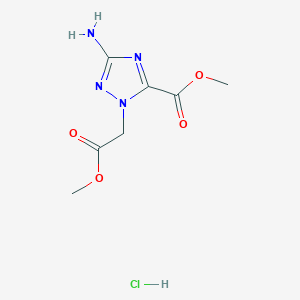
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)

